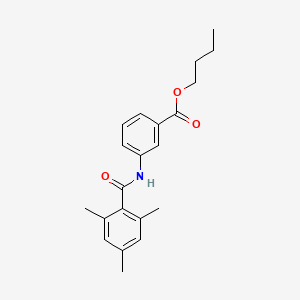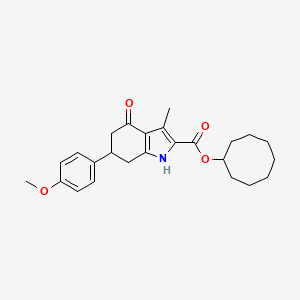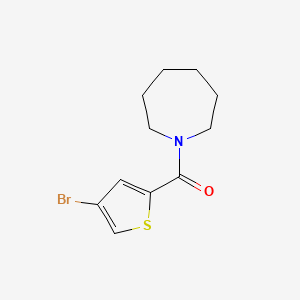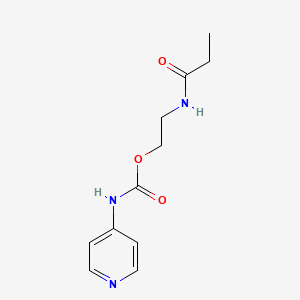
BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE
Descripción general
Descripción
BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzamido-substituted benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE typically involves the esterification of 3-(2,4,6-trimethylbenzamido)benzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and minimize by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and butanol.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 3-(2,4,6-Trimethylbenzamido)benzoic acid and butanol.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl benzoate
- Butyl 4-aminobenzoate
- Butyl 3-methylbenzoate
Uniqueness
BUTYL 3-(2,4,6-TRIMETHYLBENZAMIDO)BENZOATE is unique due to the presence of the 2,4,6-trimethylbenzamido group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
butyl 3-[(2,4,6-trimethylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-6-10-25-21(24)17-8-7-9-18(13-17)22-20(23)19-15(3)11-14(2)12-16(19)4/h7-9,11-13H,5-6,10H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKAGGOHGRJCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-fluorobenzyl)-N-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4781274.png)
![2-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide](/img/structure/B4781281.png)

![tert-butyl 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4781315.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4781323.png)
![METHYL (4Z)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-1-(3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4781329.png)
![methyl 4-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4781335.png)
![3-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4781337.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4781348.png)
![N-(4-acetylphenyl)-2-[(3,4-dichlorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4781350.png)

![ethyl 3-[(2,4-dichlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4781359.png)
![2-(3-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4781362.png)
